Boc-D-Dbu(Fmoc)-OH
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Overview
Description
Boc-D-Dbu(Fmoc)-OH: is a synthetic compound used in peptide synthesis. It contains a tert-butyloxycarbonyl (Boc) protecting group, a 2,4-dimethylbutyl (Dbu) group, and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. These protecting groups are commonly used in organic chemistry to protect functional groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Dbu(Fmoc)-OH typically involves multiple steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Boc group.
Introduction of the Dbu Group: The Dbu group is introduced through a specific reaction, often involving a coupling reagent.
Protection of the Carboxyl Group: The carboxyl group is protected using the Fmoc group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-D-Dbu(Fmoc)-OH can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the molecule, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles, electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Scientific Research Applications
Chemistry: Boc-D-Dbu(Fmoc)-OH is used in peptide synthesis, where it helps in the stepwise construction of peptides by protecting functional groups.
Biology: In biological research, peptides synthesized using this compound can be used to study protein interactions, enzyme functions, and cellular processes.
Medicine: Peptides synthesized using this compound can be used in drug development, particularly in the design of peptide-based therapeutics.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs and other bioactive compounds.
Mechanism of Action
The mechanism of action of Boc-D-Dbu(Fmoc)-OH involves its role as a protecting group in peptide synthesis. The Boc and Fmoc groups protect the amino and carboxyl groups, respectively, preventing unwanted reactions during the synthesis process. The Dbu group provides steric hindrance, enhancing the selectivity of reactions.
Comparison with Similar Compounds
Boc-D-Dbu-OH: Lacks the Fmoc group, used in similar peptide synthesis applications.
Fmoc-D-Dbu-OH: Lacks the Boc group, used in similar peptide synthesis applications.
Boc-D-Ala(Fmoc)-OH: Contains an alanine group instead of the Dbu group, used in peptide synthesis.
Uniqueness: Boc-D-Dbu(Fmoc)-OH is unique due to the presence of both Boc and Fmoc protecting groups, providing dual protection during peptide synthesis. The Dbu group adds steric hindrance, enhancing the selectivity of reactions.
Properties
IUPAC Name |
(3R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-15(12-21(27)28)13-25-22(29)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCCIFFKRBHSLF-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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